2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phenazine core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Carboxylation: Introduction of the carboxyl group can be done via carboxylation reactions using carbon dioxide or other carboxylating agents.
Oxidation: The phenazine core may undergo oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyphenazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate involves its interaction with molecular targets such as enzymes, DNA, or cellular membranes. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to active sites of enzymes and blocking their function.
DNA intercalation: Inserting between DNA base pairs, disrupting replication and transcription.
Membrane disruption: Interacting with cell membranes, leading to cell lysis or altered permeability.
Comparison with Similar Compounds
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Phenazine-1,8-dicarboxylic acid
Uniqueness
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its oxo and carboxyl groups may enhance its reactivity and interaction with biological targets compared to other phenazine derivatives.
Properties
CAS No. |
7495-28-5 |
---|---|
Molecular Formula |
C13H8N2O4 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
10-oxido-5-oxophenazin-5-ium-2-carboxylic acid |
InChI |
InChI=1S/C13H8N2O4/c16-13(17)8-5-6-11-12(7-8)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,(H,16,17) |
InChI Key |
POQYTUGAJIFTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.